An In-depth Technical Guide to Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The strategic placement of substituents on the benzimidazole ring system is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet potentially significant derivative: Methyl 7-chloro-1H-benzimidazole-6-carboxylate . The presence of a chlorine atom at the 7-position and a methyl carboxylate group at the 6-position offers unique electronic and steric properties that can influence its biological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological relevance.
Chemical Structure and Properties
The chemical structure of Methyl 7-chloro-1H-benzimidazole-6-carboxylate is characterized by a fused benzene and imidazole ring system. The chlorine atom at position 7 is expected to influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. The methyl ester at position 6 provides a site for potential hydrogen bonding and can be a target for esterase-mediated hydrolysis in biological systems, potentially acting as a prodrug feature.
Below is a visualization of the chemical structure:
Caption: Proposed synthetic workflow for Methyl 7-chloro-1H-benzimidazole-6-carboxylate.
An alternative and more direct synthetic approach starts from 3,4-diaminobenzoic acid, which can be esterified and then cyclized.
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a likely multi-step synthesis based on established chemical transformations.
Step 1: Esterification of 3,4-Diaminobenzoic Acid to Methyl 3,4-diaminobenzoate [5]
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Rationale: The carboxylic acid is converted to its methyl ester to prevent side reactions in the subsequent cyclization step and to mimic the final ester functionality in the target molecule. Thionyl chloride in methanol is an effective method for this transformation. [5]* Procedure:
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Suspend 3,4-diaminobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 3,4-diaminobenzoate . [5] Step 2: Cyclization to form Methyl 1H-benzimidazole-6-carboxylate [6][7]
-
-
Rationale: The Phillips-Ladenburg reaction is a classic method for forming the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its equivalent. Formic acid serves as a one-carbon source for the C2 position of the imidazole ring. [7]* Procedure:
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To Methyl 3,4-diaminobenzoate (1.0 eq), add an excess of formic acid (5-10 eq).
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Heat the reaction mixture at reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.
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Filter the precipitate, wash with cold water, and dry to yield Methyl 1H-benzimidazole-6-carboxylate .
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Step 3: Chlorination of Methyl 1H-benzimidazole-6-carboxylate
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Rationale: The direct chlorination of the benzimidazole ring is required. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for the electrophilic chlorination of aromatic rings. The regioselectivity will be directed by the existing substituents.
-
Procedure:
-
Dissolve Methyl 1H-benzimidazole-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
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Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Methyl 7-chloro-1H-benzimidazole-6-carboxylate .
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Potential Pharmacological Applications
While specific biological data for Methyl 7-chloro-1H-benzimidazole-6-carboxylate is limited in public literature, the pharmacological profile of related benzimidazole derivatives provides a strong basis for predicting its potential therapeutic applications.
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Anticancer Activity: Many chlorinated benzimidazole derivatives have demonstrated potent anticancer activity. [4][8]The chlorine atom can enhance lipophilicity, facilitating cell membrane penetration, and can also engage in halogen bonding with biological targets. The benzimidazole core can act as a kinase inhibitor, a tubulin polymerization inhibitor, or a DNA intercalating agent. [3]* Antimicrobial and Antifungal Activity: Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. [8][9]The presence of a chloro substituent has been shown to be favorable for these activities in many heterocyclic systems. [3]* Antiviral Activity: Certain chlorinated benzimidazoles have shown promise as antiviral agents, particularly against RNA viruses. [10] The methyl ester functionality may also serve as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which could be the active form of the molecule.
Conclusion
Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a synthetically accessible derivative of the versatile benzimidazole scaffold. Its structure suggests potential for a range of biological activities, making it an interesting candidate for further investigation in drug discovery programs. The synthetic route outlined in this guide provides a practical framework for its preparation, enabling researchers to explore its chemical and biological properties. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead for the development of novel therapeutics.
References
-
Dalton Transactions. c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]
-
Frontiers in Chemistry. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (2022-01-10). [Link]
-
RSC Advances. Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
-
Molecules. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
-
Patel, H., et al. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Research Journal of Chemical Sciences. Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017-08-29). [Link]
-
RSC Medicinal Chemistry. Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. [Link]
-
PubChem. Benzimidazole. National Institutes of Health. [Link]
-
PubChem. 1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester. [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]
-
RSC Advances. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
RSC Advances. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Institutes of Health. [Link]
-
ResearchGate. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-04). [Link]
-
Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
RSC Advances. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. National Institutes of Health. [Link]
- Google Patents. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form - Google Patents [patents.google.com]
- 8. maaz.ihmc.us [maaz.ihmc.us]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
